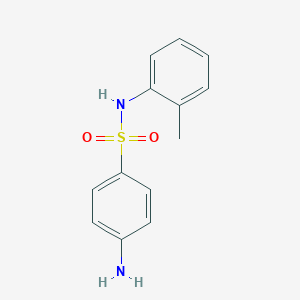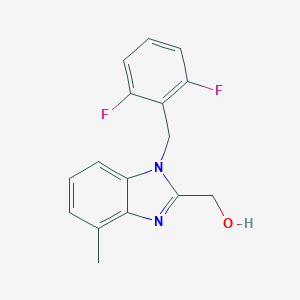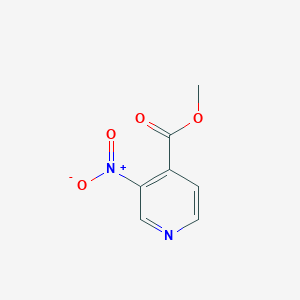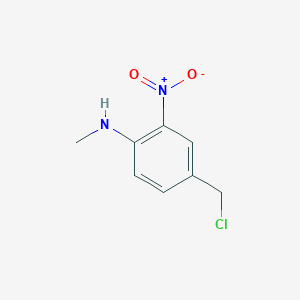![molecular formula C60H44N2 B171773 N4,N4,N4',N4'-Tetra([1,1'-Biphenyl]-4-yl)-[1,1'-Biphenyl]-4,4'-diamin CAS No. 164724-35-0](/img/structure/B171773.png)
N4,N4,N4',N4'-Tetra([1,1'-Biphenyl]-4-yl)-[1,1'-Biphenyl]-4,4'-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structure and properties. This compound consists of a central biphenyl core with four biphenyl groups attached to the nitrogen atoms. It is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge-transport properties.
Wissenschaftliche Forschungsanwendungen
N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transport material in OLEDs and organic photovoltaic cells.
Material Science: Employed in the development of new materials with enhanced electronic properties.
Chemistry: Serves as a building block for synthesizing complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Wirkmechanismus
Target of Action
It is known that this compound is used in the field of materials science, particularly in the development of organic light-emitting diodes (oleds) . In this context, the compound acts as a hole transport material .
Mode of Action
In OLEDs, N,N,N’,N’-Tetrakis(4-biphenylyl)benzidine facilitates the movement of positive charges (holes) from the anode to the emissive layer . This is crucial for the recombination of electrons and holes, which leads to the emission of light .
Pharmacokinetics
Its use is confined to the field of materials science and electronics .
Result of Action
The result of N,N,N’,N’-Tetrakis(4-biphenylyl)benzidine’s action in OLEDs is the efficient transport of holes, leading to effective recombination with electrons and subsequent light emission . This contributes to the overall performance and efficiency of the OLED .
Action Environment
The efficacy and stability of N,N,N’,N’-Tetrakis(4-biphenylyl)benzidine can be influenced by various environmental factors. These include temperature, humidity, and the presence of oxygen . Proper encapsulation techniques are used in OLEDs to protect the sensitive organic layers from environmental degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with [1,1’-biphenyl]-4,4’-diamine and [1,1’-biphenyl]-4-boronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to attach the biphenyl groups to the nitrogen atoms of the central biphenyl core. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
- N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
Uniqueness
N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its extended biphenyl structure, which provides superior charge-transport properties compared to other similar compounds. This makes it particularly valuable in high-performance optoelectronic devices.
Eigenschaften
IUPAC Name |
4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H44N2/c1-5-13-45(14-6-1)49-21-33-55(34-22-49)61(56-35-23-50(24-36-56)46-15-7-2-8-16-46)59-41-29-53(30-42-59)54-31-43-60(44-32-54)62(57-37-25-51(26-38-57)47-17-9-3-10-18-47)58-39-27-52(28-40-58)48-19-11-4-12-20-48/h1-44H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIEIRYBSKHDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H44N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583220 |
Source


|
| Record name | N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164724-35-0 |
Source


|
| Record name | N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)


![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)






![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)
